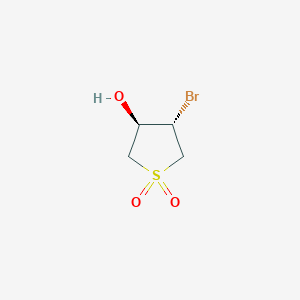
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- is a chiral organosulfur compound featuring a thiolane ring with a bromine atom and a sulfone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- typically involves the bromination of a thiolane derivative followed by oxidation to introduce the sulfone group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure regioselectivity and stereoselectivity. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Industrial Production Methods
Industrial production of Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- may involve continuous flow processes to enhance yield and purity. The use of catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or further oxidized to a sulfonic acid.
Ring-Opening Reactions: Under acidic or basic conditions, the thiolane ring can be opened to form linear or branched products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or mCPBA in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted thiolane derivatives.
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides.
科学研究应用
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfone group play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The stereochemistry of the compound ensures specific interactions with chiral targets, enhancing its efficacy and selectivity.
相似化合物的比较
Similar Compounds
(3R,4S)-4-methyl-3-hexanol: A pheromone with similar stereochemistry but different functional groups.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: A biologically active compound with a pyrrolidine ring.
3,4-dihydroxy-3-methyl-2-pentanone: An immune elicitor in plants with similar stereochemistry.
属性
CAS 编号 |
1820580-20-8; 20688-40-8 |
|---|---|
分子式 |
C4H7BrO3S |
分子量 |
215.06 |
IUPAC 名称 |
(3R,4S)-4-bromo-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
InChI 键 |
JUROXLRSVVHUOG-QWWZWVQMSA-N |
SMILES |
C1C(C(CS1(=O)=O)Br)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide](/img/structure/B2874469.png)
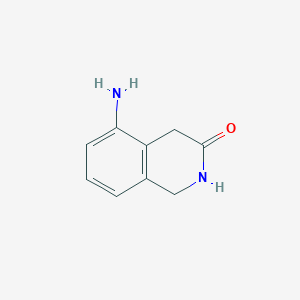
![N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2874474.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2874476.png)
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2874477.png)
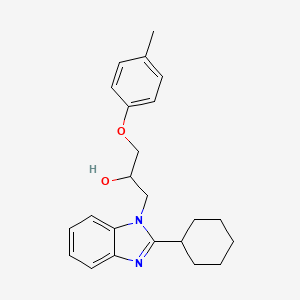
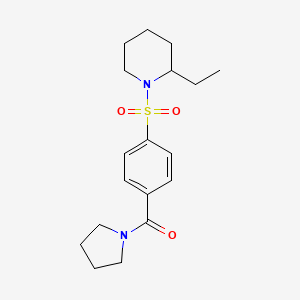
![2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2874484.png)

![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)
![3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2874489.png)
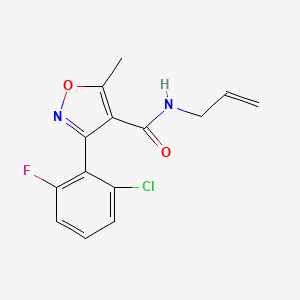
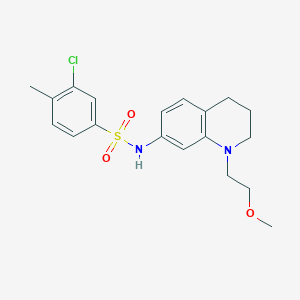
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)
